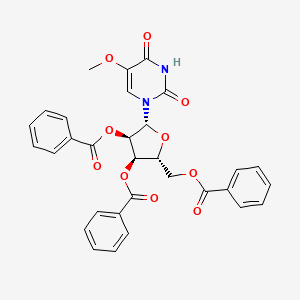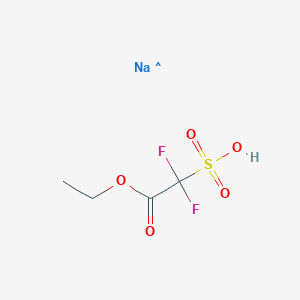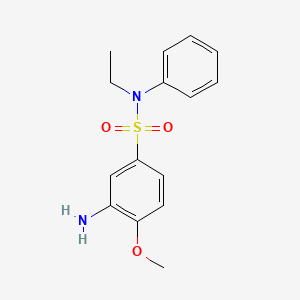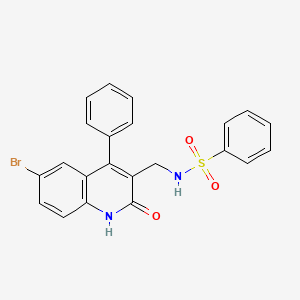![molecular formula C13H10F4N2O2S B3263764 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 379726-27-9](/img/structure/B3263764.png)
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Descripción general
Descripción
5-Amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, a trifluoromethyl group, and a sulfonamide group
Mecanismo De Acción
Target of Action
It is known that benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer . They are inhibitors of human carbonic anhydrase B , an enzyme involved in maintaining pH balance in the body and facilitating various biochemical reactions.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it may interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of carbonic anhydrase b can disrupt ph regulation within cells and tissues, potentially affecting a variety of biochemical pathways .
Result of Action
As an inhibitor of carbonic anhydrase b, it could potentially disrupt ph regulation within cells and tissues, leading to a variety of cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The process may include:
Nitration: Introducing a nitro group to the benzene ring.
Reduction: Converting the nitro group to an amino group.
Fluorination: Adding a fluorine atom to the benzene ring.
Sulfonation: Introducing a sulfonamide group to the benzene ring.
Trifluoromethylation: Adding a trifluoromethyl group to the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups.
Nucleophilic Aromatic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Nucleophilic Aromatic Substitution: Strong nucleophiles and high temperatures are typically required.
Major Products Formed:
Oxidation: Nitroso derivatives and nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Nucleophilic Aromatic Substitution: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems and interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Applications in material science and the development of new materials with unique properties.
Comparación Con Compuestos Similares
5-Amino-2-fluorobenzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: Lacks the amino and fluorine groups.
5-Amino-2-fluoro-N-phenylbenzene-1-sulfonamide: Lacks the trifluoromethyl group on the phenyl ring.
Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and reactivity, making it distinct from similar compounds. This unique feature allows for specific applications in various fields.
Propiedades
IUPAC Name |
5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2S/c14-11-5-4-9(18)7-12(11)22(20,21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7,19H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOBQKMWGAWHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)





![4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester](/img/structure/B3263739.png)
